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Compound Name:
2-(Bromomethyl)-1,3,5-

trimethylbenzene

Cat. No.: B1267529 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide presents a computational and experimental reactivity analysis of 2-
(Bromomethyl)-1,3,5-trimethylbenzene (also known as bromodurene or mesityl bromide), a

key intermediate in organic synthesis. Its reactivity is compared with other common benzylic

bromides to provide a framework for its application in the synthesis of complex molecules and

novel therapeutics. The reactivity of benzylic bromides is primarily dictated by the stability of

the transition state in nucleophilic substitution reactions, which is influenced by both electronic

and steric factors of the substituents on the aromatic ring.

Structural and Reactivity Profile
2-(Bromomethyl)-1,3,5-trimethylbenzene features a highly reactive benzylic bromide group.

The bromide is an excellent leaving group, facilitating nucleophilic substitution reactions. The

reactivity of this benzylic carbon is significantly enhanced compared to simple alkyl bromides

due to the stabilization of the transition state (which has carbocationic character) by the

adjacent benzene ring.

The key distinguishing feature of this molecule is the presence of three methyl groups on the

benzene ring, positioned at the 1, 3, and 5 positions. These groups exert two primary effects on

the reactivity of the bromomethyl group:
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Electronic Effect: Methyl groups are electron-donating through an inductive effect and

hyperconjugation. This electron density donation stabilizes the developing positive charge on

the benzylic carbon during the transition state of both SN1 and SN2 reactions, thereby

increasing the reaction rate compared to unsubstituted benzyl bromide.

Steric Effect: The two methyl groups ortho to the bromomethyl group (at positions 1 and 5)

create significant steric hindrance. This bulkiness can impede the approach of a nucleophile,

particularly for an SN2 backside attack, potentially slowing the reaction rate.

The overall reactivity of 2-(Bromomethyl)-1,3,5-trimethylbenzene is a balance of these

activating electronic effects and potentially deactivating steric effects.

Data Presentation: Comparative Reaction Kinetics
While specific kinetic data for 2-(Bromomethyl)-1,3,5-trimethylbenzene is not readily

available in the literature, its reactivity can be inferred by comparing it with other substituted

benzyl bromides. The following table summarizes second-order rate constants for the reaction

of various benzyl bromide derivatives with different nucleophiles, illustrating the impact of ring

substituents.
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Substrate Nucleophile
Solvent
System
(v/v)

Temperatur
e (°C)

Second-
Order Rate
Constant
(k) (L mol⁻¹
min⁻¹)

Relative
Rate (k/kH)

Benzyl

bromide
Aniline

Nitrobenzene

-Ethanol

(80:20)

Not Specified 0.41[1] 1.00

Benzyl

bromide
p-Toluidine

Nitrobenzene

-Ethanol

(80:20)

Not Specified 0.93[1] 2.27

Benzyl

bromide

p-

Chloroaniline

Nitrobenzene

-Ethanol

(80:20)

Not Specified 0.19[1] 0.46

Benzyl

bromide
p-Nitroaniline

Nitrobenzene

-Ethanol

(80:20)

Not Specified 0.11[1] 0.27

Benzyl

bromide
m-Nitroaniline

Nitrobenzene

-Ethanol

(80:20)

Not Specified 0.05[1] 0.12

Benzyl

bromide

N,N-

Dimethylanili

ne

Acetone Not Specified 0.25[1] 0.61

p-

Methylbenzyl

bromide

Pyridine Acetone 40 - 1.66[2]

p-Ethylbenzyl

bromide
Pyridine Acetone 40 - 1.40[2]

p-Nitrobenzyl

bromide
Aniline

Nitrobenzene

-Ethanol

(80:20)

Not Specified 0.0211[1] 0.05
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p-

Chlorobenzyl

bromide

Aniline

Nitrobenzene

-Ethanol

(80:20)

Not Specified 0.024[1] 0.06

m-

Chlorobenzyl

bromide

Aniline

Nitrobenzene

-Ethanol

(80:20)

Not Specified 0.0150[1] 0.04

Analysis and Prediction:

Electron-Donating Groups (EDGs): As seen with p-methylbenzyl bromide and p-ethylbenzyl

bromide, EDGs accelerate the reaction rate compared to unsubstituted benzyl bromide

(Relative Rate > 1).[2] The three methyl groups on 2-(Bromomethyl)-1,3,5-
trimethylbenzene are strongly electron-donating, which would be expected to significantly

increase its reactivity.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (NO₂) and chloro (Cl) are

electron-withdrawing and deactivate the ring towards nucleophilic substitution, leading to a

significant decrease in reaction rates (Relative Rate < 1).[1]

Predicted Reactivity: Based purely on electronic effects, 2-(Bromomethyl)-1,3,5-
trimethylbenzene should be substantially more reactive than benzyl bromide and even p-

methylbenzyl bromide. However, the steric hindrance from the two ortho-methyl groups will

likely counteract this electronic activation, especially with bulky nucleophiles. The dominant

reaction mechanism (SN1 vs. SN2) will also be a critical factor. The high substitution favors

an SN1 pathway due to the formation of a stable benzylic carbocation, which would be less

affected by steric hindrance towards the attacking nucleophile.

Experimental Protocols
1. Kinetic Analysis via Conductometry

A common method for determining the rate of nucleophilic substitution for benzylic bromides

involves monitoring the reaction progress by measuring the change in electrical conductivity

over time.[1]

Materials:
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Substituted benzyl bromide (e.g., 2-(Bromomethyl)-1,3,5-trimethylbenzene)

Nucleophile (e.g., Aniline, Pyridine)

High-purity, dry solvent (e.g., Acetone, Methanol)

Procedure:

Prepare standardized solutions of the benzyl bromide and the nucleophile in the chosen

solvent.

Equilibrate the reactant solutions to the desired reaction temperature in a thermostated

water bath (accuracy ± 0.5°C).

Mix equal volumes of the two solutions in a conductivity cell, starting the timer

simultaneously.

Record the conductance of the reaction mixture at regular time intervals. The liberation of

the bromide ion as the reaction proceeds leads to an increase in conductivity.

Continue recording until the conductance remains constant, indicating the completion of

the reaction (C∞).

The second-order rate constant (k) can be calculated from the slope of a plot of 1/(a-x)

versus time (where 'a' is the initial concentration and 'x' is the concentration of product

formed at time 't') or by using the integrated rate law for second-order reactions.

2. Computational Analysis using Density Functional Theory (DFT)

DFT calculations can provide insights into the electronic structure and transition state energies,

helping to rationalize and predict reactivity.[3]

Software: Gaussian, ORCA, or similar quantum chemistry software package.

Procedure:

Geometry Optimization: Build the initial structures of the reactants (2-
(Bromomethyl)-1,3,5-trimethylbenzene and the nucleophile), the transition state, and
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the products. Optimize their geometries using an appropriate level of theory (e.g., B3LYP

functional) and basis set (e.g., 6-311+G**).

Frequency Calculation: Perform frequency calculations on the optimized structures to

confirm they are true minima (no imaginary frequencies) or a transition state (exactly one

imaginary frequency).

Transition State Search: Locate the transition state structure for the nucleophilic

substitution reaction using methods like Synchronous Transit-Guided Quasi-Newton

(STQN).

Energy Profile: Calculate the single-point energies of all optimized structures to determine

the activation energy (ΔG‡), which is the energy difference between the transition state

and the reactants. A lower activation energy corresponds to a faster reaction rate.

Molecular Orbital Analysis: Analyze the Highest Occupied Molecular Orbital (HOMO) and

Lowest Unoccupied Molecular Orbital (LUMO) energies. A smaller HOMO-LUMO gap

generally indicates higher reactivity.[3] Analyze the distribution of these orbitals to

understand the sites of nucleophilic and electrophilic attack.

Charge Analysis: Perform a Natural Bond Orbital (NBO) analysis to determine the partial

charges on the benzylic carbon and other atoms to quantify the electronic effects of the

substituents.

Mandatory Visualization
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Caption: Generalized SN2 reaction pathway for a substituted benzyl bromide.
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Caption: A typical workflow for the computational analysis of reactivity using DFT.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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